molecular formula C7H6N2S B073233 5-Methyl-2,1,3-benzothiadiazole CAS No. 1457-93-8

5-Methyl-2,1,3-benzothiadiazole

Cat. No.: B073233
CAS No.: 1457-93-8
M. Wt: 150.2 g/mol
InChI Key: XDQJAYFCPRWDOL-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazole: is an aromatic heterocyclic compound that features a benzene ring fused to a thiadiazole ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in various chemical syntheses and applications. It is a colorless to pale yellow solid with a melting point of 31-32°C and a boiling point of 62°C .

Mechanism of Action

Target of Action

5-Methyl-2,1,3-benzothiadiazole is a versatile organic compound that has been used in various applications, including as a building block for smart porous materials . .

Mode of Action

It’s known that benzothiadiazole derivatives can undergo oxidation reactions . This suggests that this compound might interact with its targets through redox reactions, leading to changes in the targets’ chemical states.

Biochemical Pathways

It’s known that benzothiadiazole derivatives can participate in various chemical reactions, including oxidation . This suggests that this compound might affect biochemical pathways involving redox reactions.

Result of Action

It’s known that benzothiadiazole derivatives can exhibit photophysical behavior . This suggests that this compound might have effects related to light absorption and emission.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its photophysical behavior can be affected by the solvent used . Additionally, its stability and efficacy might be influenced by factors such as temperature and light exposure.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common method involves the reaction of benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester with iodomethane . Another method includes the cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation with potassium permanganate typically yields carboxylic acids or other oxidized derivatives.
  • Reduction reactions yield 1,2-diaminobenzene derivatives.
  • Bromination yields 4,7-dibromo-2,1,3-benzothiadiazole.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2,1,3-benzothiadiazole is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This methyl group can affect the compound’s electron density and steric hindrance, making it distinct from its non-methylated counterparts.

Biological Activity

5-Methyl-2,1,3-benzothiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a benzothiadiazole core with a methyl group at the 5-position. This structural modification influences its reactivity and biological activity. The compound serves as a versatile building block in the synthesis of more complex molecules and derivatives.

Antimicrobial Activity

Research indicates that benzothiadiazole derivatives exhibit notable antimicrobial properties. Specifically, this compound has been investigated for its effectiveness against various bacterial strains. Studies have shown that compounds within this class can inhibit bacterial growth by targeting essential enzymes such as dihydroorotase and DNA gyrase .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 μg/ml
Escherichia coli50 μg/ml
Klebsiella pneumoniae30 μg/ml

Anticancer Properties

The anticancer potential of benzothiadiazole derivatives is also well-documented. These compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and death, particularly through interactions with specific receptors and enzymes .

Case Study: Anticancer Activity

A study by Tratrat et al. (2022) evaluated the effects of several benzothiadiazole derivatives on cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence the biological activity of these compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts on key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It has been identified as a selective antagonist for certain receptors like cholecystokinin-2 receptors.
  • Reactive Intermediates : The nitro group present in some derivatives can undergo bioreduction to form reactive species that interact with cellular components, leading to cytotoxic effects.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its role as an antimicrobial agent makes it a candidate for treating infections caused by resistant bacterial strains. Additionally, its anticancer properties position it as a potential lead compound for developing new cancer therapies.

Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQJAYFCPRWDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381764
Record name 5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-93-8
Record name 5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1457-93-8
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